(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of Hydrazone: The reaction between 2-bromobenzaldehyde and phenylhydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-nitrobenzaldehyde in the presence of a base to form the pyrazolone ring.
Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2-fluorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H14BrN5O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-[(2-bromophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14BrN5O3/c22-17-8-4-5-9-18(17)23-24-20-19(14-10-12-16(13-11-14)27(29)30)25-26(21(20)28)15-6-2-1-3-7-15/h1-13,25H |
InChI Key |
MOXRDKHXEQPPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4Br |
Origin of Product |
United States |
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